“2-amino-N-(6-methylpyridin-2-yl)benzamide” is a synthetic compound . It is a white to off-white crystalline powder. The molecular formula of this compound is C13H13N3O and it has a molecular weight of 227.26 .
The synthesis of benzamide compounds, which includes “2-amino-N-(6-methylpyridin-2-yl)benzamide”, can be performed through direct condensation of benzoic acids and amines . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
The molecular structure of “2-amino-N-(6-methylpyridin-2-yl)benzamide” can be represented by the SMILES string CC1=CC(N)=NC(CNC2=CC=CC=C2C(N)=O)=C1
.
The physical and chemical properties of “2-amino-N-(6-methylpyridin-2-yl)benzamide” include a molecular weight of 227.26 . More detailed properties such as boiling point and storage conditions are not available in the sources.
2-amino-N-(6-methylpyridin-2-yl)benzamide is an organic compound characterized by its unique structure, which includes an amino group, a benzamide moiety, and a 6-methylpyridine substituent. The molecular formula of this compound is CHNO, with a molecular weight of approximately 227.26 g/mol. This compound serves as a significant building block in organic synthesis and has been investigated for its potential therapeutic properties, particularly in medicinal chemistry, due to its interactions with various biological targets .
The compound can be synthesized through various methods, including the reaction of 2-amino-6-methylpyridine with benzoyl chloride under basic conditions. It has been studied for its biological activity, particularly its potential as a ligand in biochemical assays and its interactions with metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in neurological conditions such as anxiety and depression .
2-amino-N-(6-methylpyridin-2-yl)benzamide is classified as an aromatic amide due to the presence of the benzamide functional group. It belongs to the broader class of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 2-amino-N-(6-methylpyridin-2-yl)benzamide typically involves the following methods:
The reaction conditions often include heating at moderate temperatures (around 80 °C) and may require purification steps such as recrystallization to achieve high purity levels of the final product. Industrial production may utilize continuous flow reactors for enhanced efficiency and scalability.
The structure of 2-amino-N-(6-methylpyridin-2-yl)benzamide features an amino group (-NH) attached to a benzamide moiety, which is further substituted by a methyl group on the pyridine ring. This configuration allows for diverse interactions within biological systems.
2-amino-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions:
The mechanism of action for 2-amino-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, particularly enzymes linked to various biochemical pathways. It may act as an inhibitor or activator depending on its binding affinity to these targets. For instance, it has been shown to interact with metabotropic glutamate receptor subtype 5, influencing pathways related to anxiety and depression .
The physical properties of 2-amino-N-(6-methylpyridin-2-yl)benzamide include:
Key chemical properties include:
Relevant data indicate that modifications on the pyridine ring significantly influence the compound's biological activity, making it a candidate for further pharmacological exploration .
2-amino-N-(6-methylpyridin-2-yl)benzamide has several applications:
The identification of 2-amino-N-(6-methylpyridin-2-yl)benzamide emerged from targeted efforts to develop non-alkyne mGluR5 antagonists. Early mGluR5 modulators like MPEP (2-methyl-6-(phenylethynyl)pyridine) dominated research due to their potency but faced limitations in drug-like properties and synthetic complexity [2] [4]. This benzamide derivative was synthesized as part of a broader exploration of bioisosteric replacements for the alkyne linker, aiming to improve physicochemical profiles while retaining receptor affinity [2] [6]. The compound’s discovery reflects a pivotal shift toward amide-based scaffolds in allosteric modulator design, leveraging the pyridinylbenzamide core as a versatile pharmacophore for central nervous system (CNS) targets [6] [7].
Synthetic routes typically involve coupling isatoic anhydride with 2-amino-6-methylpyridine in dimethylformamide (DMF) under reflux, yielding the target compound in ~52% yield after column chromatography and recrystallization [6]. Crystallographic studies confirm its non-planar conformation, with a dihedral angle of 65.55° between the benzamide and pyridinyl rings, facilitating specific intramolecular hydrogen bonds (N–H⋯O=C) that stabilize the bioactive conformation [6].
Table 1: Key Milestones in Allosteric Modulator Scaffold Development
Year | Scaffold Type | Representative Compound | Research Focus |
---|---|---|---|
2002 | Alkyne | MPEP | Prototypic mGluR5 antagonist |
2009 | Amide | Diarylamides | Alkyne replacement strategies |
2020 | Benzamide optimization | 2-Amino-N-(6-methylpyridin-2-yl)benzamide | SAR-driven potency enhancement |
2-Amino-N-(6-methylpyridin-2-yl)benzamide functions as a negative allosteric modulator (NAM) of mGluR5, binding within the receptor’s transmembrane domain (TMD) to inhibit glutamate signaling [7] . Computational docking and molecular dynamics simulations position it in a hydrophobic pocket (Site 1) formed by residues Pro655, Tyr659, Ile625, Ile651, Trp945, and Phe948 [7]. Key interactions include:
This binding mode stabilizes the receptor in an inactive conformation, reducing Gq-protein coupling and downstream phospholipase Cβ (PLCβ) activation . Unlike orthosteric antagonists, the compound exhibits use-dependent inhibition, selectively suppressing pathologically elevated glutamate transmission while preserving basal receptor activity—a therapeutic advantage for neurological disorders [7] [8].
Figure 1: Molecular Interactions with mGluR5 (Generated from Computational Data [7])
Site 1 Pocket ↗ Ser654 (H-bond) Benzamide carbonyl --- Ser969 Pyridinyl N --- Wat1028 (water-mediated) 6-Methyl group --- Hydrophobic cleft (Ile651/Val966)
Structural similarities to classical mGluR5 antagonists include:
However, critical distinctions underlie its pharmacological profile:
Table 2: Pharmacophore Comparison with Reference Antagonists
Feature | MPEP | MTEP | 2-Amino-N-(6-methylpyridin-2-yl)benzamide |
---|---|---|---|
Aromatic Ring A | Phenyl | Thiazolyl | 2-Aminophenyl |
Aromatic Ring B | 2-Methylpyridine | 2-Methylthiazole | 6-Methylpyridine |
Linker | Ethynyl | Ethynyl | Amide |
Key Binding Interaction | π-π (Trp945) | π-π (Trp945) | H-bond (Ser969) + π-π (Trp945) |
cLogP | 3.8 [2] | 2.1 [2] | ~2.1 (estimated) |
Structure-Activity Relationship (SAR) Insights:
This compound’s amide-based scaffold represents a strategic compromise between the high affinity of alkynes (MPEP Ki = 13 nM) and the drug-like properties of newer chemotypes, enabling refined targeting of mGluR5-associated pathologies [2] [7].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2